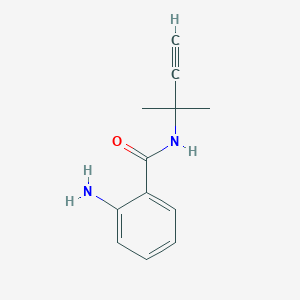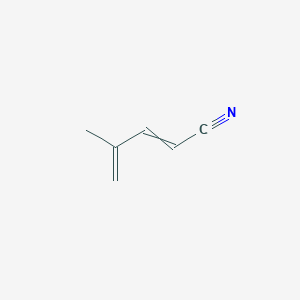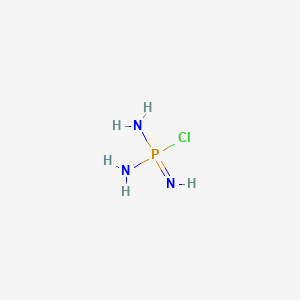
Phosphorodiamidimidic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidimidic chloride is a chemical compound with the formula P(NH2)2Cl It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by amido groups and one by a chloride group
準備方法
Synthetic Routes and Reaction Conditions
Phosphorodiamidimidic chloride can be synthesized through the reaction of phosphorus trichloride with ammonia. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Ammonia: Phosphorus trichloride (PCl3) reacts with ammonia (NH3) to form this compound. [ \text{PCl}_3 + 2\text{NH}_3 \rightarrow \text{P(NH}_2\text{)}_2\text{Cl} + 2\text{HCl} ]
Reaction Conditions: This reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve high yields and purity of the product.
化学反応の分析
Types of Reactions
Phosphorodiamidimidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorodiamidic acid and hydrochloric acid. [ \text{P(NH}_2\text{)}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{)}_2\text{OH} + \text{HCl} ]
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles can react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction without causing decomposition.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphorodiamidimidic derivatives can be formed.
Hydrolysis Products: Phosphorodiamidic acid and hydrochloric acid are the primary products of hydrolysis.
科学的研究の応用
Phosphorodiamidimidic chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: It is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphorodiamidimidic chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The amido groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Phosphorodiamidimidic chloride can be compared with other similar compounds such as:
Phosphorodiamidic acid: Similar structure but with a hydroxyl group instead of a chloride group.
Phosphorodiamidimidic bromide: Similar structure but with a bromide group instead of a chloride group.
Phosphorodiamidimidic iodide: Similar structure but with an iodide group instead of a chloride group.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable reagent in synthetic chemistry.
特性
CAS番号 |
25758-27-4 |
|---|---|
分子式 |
ClH5N3P |
分子量 |
113.49 g/mol |
InChI |
InChI=1S/ClH5N3P/c1-5(2,3)4/h(H5,2,3,4) |
InChIキー |
KEEISLGKHMHHDR-UHFFFAOYSA-N |
正規SMILES |
NP(=N)(N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

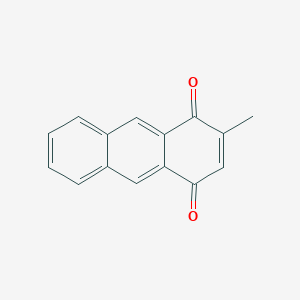
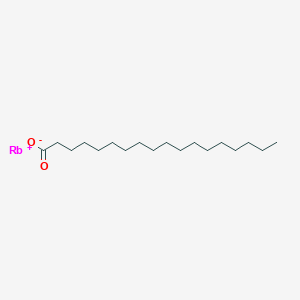
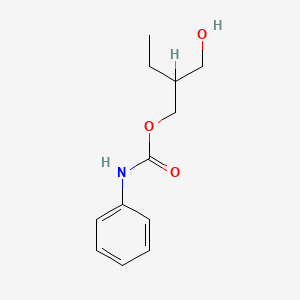
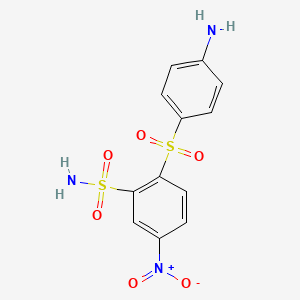
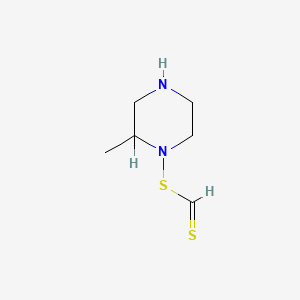
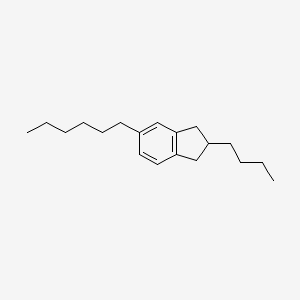
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
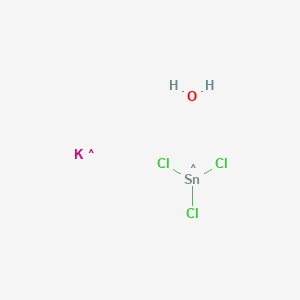

![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
